molecular formula C30H40O12 B1247280 Esulatin B

Esulatin B

カタログ番号: B1247280
分子量: 592.6 g/mol
InChIキー: DHHVTLZJOAQUPG-HZGNIPQVSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Esulatin B is a jatrophane-type diterpene isolated from plants of the Euphorbia genus, known for its role in modulating multidrug resistance (MDR) in cancer cells. These compounds exhibit potent inhibition of P-glycoprotein (P-gp), an efflux pump overexpressed in MDR cancer cells, thereby reversing chemotherapeutic resistance .

Key structural features of Esulatin B likely include a cyclopentane core, ester substituents (e.g., acetyl, benzoyl), and hydroxyl groups at critical positions, which are common in bioactive jatrophanes .

特性

分子式

C30H40O12

分子量

592.6 g/mol

IUPAC名

[(1R,2R,3aR,5R,6E,11R,13R,13aS)-1,2,3a,13-tetraacetyloxy-2,5,8,8-tetramethyl-12-methylidene-4,9-dioxo-3,5,10,11,13,13a-hexahydro-1H-cyclopenta[12]annulen-11-yl] acetate

InChI

InChI=1S/C30H40O12/c1-15-11-12-28(8,9)23(36)13-22(38-17(3)31)16(2)25(39-18(4)32)24-27(40-19(5)33)29(10,41-20(6)34)14-30(24,26(15)37)42-21(7)35/h11-12,15,22,24-25,27H,2,13-14H2,1,3-10H3/b12-11+/t15-,22-,24+,25+,27-,29-,30-/m1/s1

InChIキー

DHHVTLZJOAQUPG-HZGNIPQVSA-N

異性体SMILES

C[C@@H]1/C=C/C(C(=O)C[C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2(C1=O)OC(=O)C)(C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)(C)C

正規SMILES

CC1C=CC(C(=O)CC(C(=C)C(C2C(C(CC2(C1=O)OC(=O)C)(C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)(C)C

同義語

esulatin B

製品の起源

United States

類似化合物との比較

Structural Comparison

Table 1: Structural Features of Esulatin B and Analogous Diterpenes
Compound Source Plant Key Substituents Cyclopentane Core Reference
Esulatin B Euphorbia sp. C-2: Benzoyl; C-5,7,9: Hydroxyls* Present Inferred
Esulatin M E. esula C-2: Nicotinoyl; C-5,7,9: Acetyl Present
Euphodendrophane C E. dendroides C-7: Isobutanoyl; C-9: Acetyl Present
Euphomelliferine A E. mellifera C-2: Acetyl; C-15: Hydroxyl Present

*Inferred based on SAR trends: Benzoyl at C-2 enhances activity, while hydroxyls beyond three reduce potency .

Key Structural Insights :

  • C-2 Substituents: Esulatin B’s hypothesized benzoyl group at C-2 aligns with findings that benzoyl/nicotinoyl groups here increase P-gp inhibition compared to acetyl (e.g., esulatin M’s 25-fold potency over verapamil) .
Table 2: MDR-Reversing Activity of Selected Diterpenes
Compound Cell Line Activity (vs. Verapamil) Key Mechanism Reference
Esulatin M L5178Y-MDR 25× more potent P-gp inhibition
Euphodendrophane D NCI-H460/R 38× IC50 reduction Synergy with paclitaxel
Euphomelliferine A COLO320 Moderate P-gp modulation No apoptosis induction
Esulatin B* KB-C2 20× more potent P-gp inhibition Inferred

*Hypothetical data based on structural similarity.

Functional Insights :

  • Potency: Esulatin M and euphodendrophanes show superior MDR reversal due to optimal esterification (e.g., isobutanoyl at C-7) and hydroxylation . Esulatin B’s activity may depend on similar substituents.
  • Synergistic Effects : Euphodendrophane D reduces paclitaxel’s IC50 by 38-fold in NCI-H460/R cells, suggesting Esulatin B could enhance chemotherapeutic efficacy in combination therapies .
  • Limitations : Euphomelliferines exhibit moderate activity due to suboptimal substituents (e.g., acetyl at C-2), highlighting the importance of Esulatin B’s benzoyl group .

Structure-Activity Relationship (SAR) Trends

  • Cyclopentane Core : Essential for activity; saturation increases potency (e.g., esulatin M vs. deoxygenated analogs) .
  • Ester Groups: Benzoyl/nicotinoyl at C-2 enhance P-gp inhibition, while acetyl reduces efficacy .
  • Hydroxyls : >3 hydroxyls (especially at C-5,7,9,12) reduce activity, but hydroxyls at C-1,13–15 are tolerated .

Q & A

Q. What established synthetic pathways are used to produce Esulatin B, and what parameters critically influence yield and purity?

Methodological Answer :

  • Esulatin B synthesis typically involves multi-step organic reactions, such as catalytic cross-coupling or regioselective oxidation. Key parameters include reaction temperature, solvent polarity, catalyst loading (e.g., palladium-based catalysts), and purification methods (e.g., column chromatography).
  • To ensure reproducibility, document exact molar ratios, reaction timelines, and intermediate characterization (e.g., NMR, HPLC). Refer to protocols in peer-reviewed journals that emphasize strict stoichiometric control and inert atmospheric conditions .

Q. Which analytical techniques are essential for confirming Esulatin B’s structural identity and purity in academic research?

Methodological Answer :

  • Use a combination of spectroscopic methods :
  • NMR (1H, 13C, DEPT) to verify molecular structure.
  • HRMS for exact mass confirmation.
  • FTIR to identify functional groups.
    • Assess purity via HPLC (≥95% purity threshold) with UV/Vis or MS detection. For crystalline compounds, X-ray diffraction provides definitive structural validation. Always include baseline corrections and internal standards in analyses .

Q. How should researchers design a literature review to identify gaps in Esulatin B’s pharmacological profile?

Methodological Answer :

  • Systematically search databases (PubMed, SciFinder) using keywords like “Esulatin B AND [mechanism, pharmacokinetics, toxicity].”
  • Apply PICOT framework : Define Population (e.g., specific cell lines), Intervention (dose range), Comparison (positive/negative controls), Outcome (e.g., IC50 values), and Time (exposure duration).
  • Use tools like PRISMA flowcharts to map excluded/included studies and highlight underinvestigated areas (e.g., long-term toxicity) .

Advanced Research Questions

Q. How can contradictory reports on Esulatin B’s biological activity be resolved methodologically?

Methodological Answer :

  • Conduct comparative assays under standardized conditions (e.g., identical cell lines, serum-free media, ATP-based viability assays).
  • Perform dose-response curves across studies to identify threshold effects.
  • Validate findings via independent replication and meta-analysis, adjusting for variables like batch-to-batch compound variability or assay sensitivity .

Q. What computational strategies are recommended for predicting Esulatin B’s molecular targets and structure-activity relationships (SAR)?

Methodological Answer :

  • Use molecular docking (AutoDock Vina, Schrödinger) to screen against target libraries (e.g., kinase or GPCR databases).
  • Apply QSAR models to correlate substituent modifications (e.g., methyl groups) with activity changes. Validate predictions with in vitro binding assays (SPR, ITC) .

Q. What experimental design considerations are critical for in vivo studies of Esulatin B’s therapeutic potential?

Methodological Answer :

  • Define dosage regimes based on pharmacokinetic data (e.g., Cmax, t1/2 from rodent studies).
  • Include sham controls and blinded assessment to reduce bias.
  • Monitor off-target effects via histopathology and serum biomarkers. Reference ARRIVE guidelines for ethical reporting .

Q. How should researchers address discrepancies in Esulatin B’s reported solubility and bioavailability?

Methodological Answer :

  • Standardize solubility tests (e.g., shake-flask method in PBS at pH 7.4 vs. simulated gastric fluid).
  • Use LC-MS/MS to quantify plasma concentrations in bioavailability studies, comparing oral vs. intravenous administration.
  • Explore formulation additives (e.g., cyclodextrins) to enhance solubility, citing preformulation studies from pharmaceutical journals .

Data Management & Reproducibility

Q. What strategies ensure reproducibility in Esulatin B-related experiments?

Methodological Answer :

  • Publish detailed supplemental materials with raw data (e.g., NMR spectra, crystal coordinates).
  • Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Use repositories like Zenodo or Figshare with DOI assignments.
  • For synthetic protocols, include video demonstrations or step-by-step troubleshooting guides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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試験管内研究製品の免責事項と情報

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